Dodecylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Dodecylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Dodecylamine, a primary alkylamine, is a versatile molecule with significant applications in materials science and pharmacology. This technical guide provides an in-depth overview of its core properties, synthesis, and multifaceted roles in drug development. Key areas of focus include its function as a nanoparticle capping agent, a transdermal penetration enhancer, and a component in hydrophobic ion pairing strategies. Detailed experimental protocols for its synthesis and application are provided, alongside visualizations of its mechanisms of action to support advanced research and formulation development.
Core Properties and Identification
Dodecylamine, also known as laurylamine or 1-aminododecane, is a 12-carbon primary amine. Its amphiphilic nature, stemming from a polar amine head and a long, nonpolar alkyl tail, dictates its chemical behavior and utility.
CAS Number: 124-22-1[1][2][3][4][5]
Synonyms:
Physicochemical Data
The following table summarizes the key physicochemical properties of dodecylamine, critical for its application in research and formulation.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₇N | [1][3][5] |
| Molar Mass | 185.35 g/mol | [1][3][5] |
| Appearance | White crystalline solid or yellow liquid with an ammonia-like odor | [2][3][6] |
| Melting Point | 27-29 °C (lit.) | [2][3][5] |
| Boiling Point | 247-249 °C (lit.) | [2][3][5] |
| Density | 0.806 g/mL at 25 °C (lit.) | [3][5] |
| Water Solubility | 78 mg/L at 25 °C | [3][6] |
| pKa | 10.63 at 25 °C | [3] |
| Flash Point | >110 °C (>230 °F) | [3] |
| LogP | 4.33 at 25 °C | [3] |
Synthesis of Dodecylamine
The synthesis of dodecylamine is most commonly achieved through the catalytic hydrogenation of dodecanenitrile (B1212230). This method is favored for its efficiency and is widely used in industrial production.
Logical Workflow for Dodecylamine Synthesis
The synthesis of dodecylamine from dodecanenitrile is a direct reduction process where the nitrile group is converted to a primary amine in the presence of a catalyst and hydrogen gas. The use of ammonia (B1221849) is crucial to suppress the formation of secondary and tertiary amine byproducts.
Experimental Protocol: Catalytic Hydrogenation of Dodecanenitrile
This protocol describes a representative method for the synthesis of dodecylamine. High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment and facilities.
Materials:
-
Dodecanenitrile
-
Raney Nickel (or Ru/Al₂O₃) catalyst, slurry in water
-
Anhydrous ammonia (NH₃)
-
Hydrogen (H₂) gas
-
Cyclohexane (solvent)
-
Hexadecane (internal standard for GC analysis)
-
High-pressure stainless steel autoclave reactor equipped with a stirrer, gas inlet, and temperature/pressure controls
Procedure:
-
Reactor Preparation: The high-pressure autoclave is charged with dodecanenitrile and the solvent (cyclohexane). The Raney Nickel catalyst is added as a slurry. The amount of catalyst typically ranges from 5-10% by weight relative to the nitrile.
-
Ammonia Addition: The reactor is sealed and purged with nitrogen. A specific amount of anhydrous ammonia is then introduced to suppress the formation of secondary amines.
-
Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 80 bar) and heated to the reaction temperature (e.g., 125 °C) with vigorous stirring.[7]
-
Reaction Monitoring: The reaction progress is monitored by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of dodecanenitrile.
-
Work-up: Once the reaction is complete (disappearance of the nitrile peak in GC), the reactor is cooled to room temperature and carefully depressurized.
-
Purification: The reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure. The crude dodecylamine is purified by vacuum distillation to yield the final product. High selectivity (93-98%) to the primary amine can be achieved under optimized conditions.[7]
Applications in Drug Development and Research
Dodecylamine's unique physicochemical properties make it a valuable tool in several areas of pharmaceutical science.
Nanoparticle Synthesis and Drug Delivery
Dodecylamine serves as an effective capping and stabilizing agent in the synthesis of various nanoparticles, including those made of palladium, gold, and cobalt aluminate.[1][5] The amine group coordinates to the nanoparticle surface, while the dodecyl chain provides a steric barrier, preventing aggregation and controlling particle size and morphology.[1] These stabilized nanoparticles are being investigated for various drug delivery applications.
Experimental Protocol: Synthesis of Dodecylamine-Capped Palladium Nanoparticles This protocol is adapted from a known procedure for synthesizing ultrasmall palladium nanoparticles.[1]
Materials:
-
Palladium(II) acetylacetonate (B107027)
-
Dodecylamine
-
Toluene (B28343) (anhydrous)
-
Ethanol
-
Three-neck flask, condenser, magnetic stirrer, inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
In a three-neck flask under an inert atmosphere, dissolve Palladium(II) acetylacetonate in anhydrous toluene.
-
Add dodecylamine to the solution and stir until fully dissolved.
-
Heat the mixture to 80°C with continuous stirring.
-
Slowly inject a solution of hydrazine hydrate in toluene into the reaction mixture.
-
Maintain the reaction at 80°C for 1 hour. The solution will change color, indicating nanoparticle formation.
-
Cool the reaction to room temperature.
-
Precipitate the nanoparticles by adding ethanol.
-
Collect the nanoparticles by centrifugation.
-
Wash the collected nanoparticles multiple times with ethanol to remove unreacted precursors and excess dodecylamine.
-
Dry the final product under vacuum.[1]
Transdermal Drug Delivery
Dodecylamine can act as a chemical penetration enhancer, increasing the permeation of drugs through the skin. It is thought to function by disrupting the highly organized lipid structure of the stratum corneum. Studies have shown that dodecylamine can synergistically enhance the skin permeation of drugs like testosterone (B1683101) when used in combination with other enhancers such as N,N-diethyl-m-toluamide (DEET).[2][7]
Hydrophobic Ion Pairing
For hydrophilic drugs that are ionized at physiological pH, poor membrane permeability can be a major hurdle. Hydrophobic ion pairing (HIP) is a strategy to overcome this by complexing the charged drug with an oppositely charged amphiphilic molecule, or "counter-ion." Dodecylamine, being cationic at physiological pH, can form an ion pair with anionic drugs. This neutralizes the charge and increases the lipophilicity of the drug, thereby enhancing its ability to be encapsulated in lipid-based nanocarriers and permeate biological membranes.[1][4]
Mechanisms of Action in Biological Systems
Understanding the molecular interactions of dodecylamine with biological structures is key to harnessing its potential in drug delivery and as an active agent itself.
Endosomal Escape via the Proton Sponge Effect
When nanoparticles or other drug carriers are taken up by cells via endocytosis, they are trapped within endosomes, which are subsequently acidified and fuse with lysosomes, leading to degradation of the payload. Dodecylamine and other primary amines can facilitate the escape of the carrier from the endosome through a mechanism known as the "proton sponge" effect.
The mechanism involves the following steps:
-
The amine groups on dodecylamine are largely unprotonated at neutral pH.
-
As the endosome acidifies, the primary amine groups become protonated (R-NH₂ → R-NH₃⁺).
-
This buffering action against acidification triggers the cell's V-ATPase proton pumps to pump more protons into the endosome.
-
The accumulation of positive charges (protonated amines) inside the endosome leads to a passive influx of chloride ions (Cl⁻) to maintain charge neutrality.
-
The increased ion concentration inside the endosome causes an osmotic influx of water, leading to swelling and eventual rupture of the endosomal membrane.
-
This rupture releases the drug carrier and its therapeutic payload into the cytoplasm, allowing it to reach its intracellular target and avoiding lysosomal degradation.[6]
Antimicrobial Activity: Membrane Disruption
Long-chain primary amines like dodecylamine possess antimicrobial properties. Their primary mechanism of action is the disruption of the bacterial cell membrane.
The process is generally understood as follows:
-
Adsorption: The positively charged amine head of dodecylamine is electrostatically attracted to the negatively charged components of bacterial membranes (e.g., phospholipids (B1166683) with anionic head groups).
-
Insertion: The hydrophobic dodecyl tail inserts itself into the hydrophobic core of the lipid bilayer.
-
Disruption: This insertion disrupts the ordered packing of the membrane lipids, leading to increased membrane fluidity, the formation of pores or defects, and a loss of membrane integrity.
-
Leakage: The compromised membrane allows for the leakage of essential ions and small molecules from the cytoplasm, ultimately leading to cell death.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
